molecular formula C9H19NO3S B2622995 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide CAS No. 1396674-86-4

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Cat. No.: B2622995
CAS No.: 1396674-86-4
M. Wt: 221.32
InChI Key: UQJGNAVQVANMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide, also known as EMMPA, is a chemical compound that has been widely used in scientific research. EMMPA is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the transmission of nerve impulses in the brain and nervous system.

Mechanism of Action

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a potent and selective inhibitor of acetylcholinesterase, making it an ideal tool for studying the role of this enzyme in various biological processes. However, its use is limited by its toxicity and potential side effects, which must be carefully monitored in laboratory experiments.

Future Directions

There are many potential future directions for research on 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide and its role in neurological disorders. One area of interest is the development of new drugs based on the structure of this compound that can be used to treat Alzheimer's disease and other neurological disorders. Another area of interest is the use of this compound as a tool to study the role of acetylcholinesterase in other biological processes, such as muscle contraction and immune function.
Conclusion
This compound is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are many potential future directions for research on this compound and its role in neurological disorders, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves the reaction of 2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide with sodium ethoxide in ethanol. The resulting product is then treated with ethyl iodide to yield this compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in various biological processes. It has been used to investigate the mechanism of action of acetylcholinesterase inhibitors, as well as to develop new drugs for the treatment of Alzheimer's disease and other neurological disorders.

Properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-4-13-5-8(11)10-6-9(2,12)7-14-3/h12H,4-7H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJGNAVQVANMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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